Welcome to the BenchChem Online Store!
molecular formula C16H18ClNO3 B8407356 (4-{4-Chloro-phenyl}-tetrahydro-pyran-4-yl)-cyano-acetic acid ethyl ester CAS No. 422280-50-0

(4-{4-Chloro-phenyl}-tetrahydro-pyran-4-yl)-cyano-acetic acid ethyl ester

Cat. No. B8407356
M. Wt: 307.77 g/mol
InChI Key: KSWUNUWGEICNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07166616B2

Procedure details

A stirred solution of (4-{4-chloro-phenyl}-tetrahydro-pyran-4-yl)-cyano-acetic acid ethyl ester (3.3 g, Reference Example 22) in ethylene glycol (50 mL) was treated with a solution of potassium hydroxide (5 g) in water (10 mL) in one portion and then heated at reflux temperature for 23 hours. The resultant pale amber solution was evaporated and the oily residue was treated with water (50 mL). The mixture was washed with diethyl ether (20 mL), then ice-cooled, then acidified to pH 1 by addition of concentrated hydrochloric acid (3 mL) and then extracted with diethyl ether (50 mL). The organic extract was washed with water (25 mL) then dried over magnesium sulfate and then evaporated to give the title compound (3.42 g) as a colourless oil, which slowly crystallised on standing. LC-MS: RT=2.92 minutes, MS(ES+): 253 and 255(M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH:5]([C:8]1([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)C#N)C.[OH-].[K+]>C(O)CO.O>[Cl:20][C:17]1[CH:18]=[CH:19][C:14]([C:8]2([CH2:5][C:4]([OH:21])=[O:3])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC(C(C#N)C1(CCOCC1)C1=CC=C(C=C1)Cl)=O
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CO)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The resultant pale amber solution was evaporated
ADDITION
Type
ADDITION
Details
the oily residue was treated with water (50 mL)
WASH
Type
WASH
Details
The mixture was washed with diethyl ether (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
ADDITION
Type
ADDITION
Details
acidified to pH 1 by addition of concentrated hydrochloric acid (3 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCOCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: CALCULATEDPERCENTYIELD 125.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.